4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Overview
Description
4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula C10H12O3. It belongs to the class of benzofuran derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the benzofuran ring system. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzofuran derivatives .
Scientific Research Applications
4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound has similar structural features but with phenyl groups instead of methyl groups.
5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Another similar compound with dimethyl groups at different positions on the benzofuran ring
Uniqueness
4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 4 and 5 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzofuran derivatives .
Properties
CAS No. |
66491-67-6 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4,5-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3,6-8H,4H2,1-2H3 |
InChI Key |
JTQIJOSTTCDFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC=C1C)C(=O)OC2=O |
Origin of Product |
United States |
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